3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- 3-position substitution: A 4-chlorophenyl group, contributing hydrophobic and electron-withdrawing properties.
- 5-position substitution: An N-cycloheptylamine moiety, providing conformational flexibility and moderate lipophilicity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5/c23-16-13-11-15(12-14-16)20-22-25-21(24-17-7-3-1-2-4-8-17)18-9-5-6-10-19(18)28(22)27-26-20/h5-6,9-14,17H,1-4,7-8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLFIKFXUZRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent activity against various bacteria such asE. coli , P. aeruginosa , and S. epidermidis . These compounds have also exhibited antitubercular and anti-HIV activities.
Mode of Action
It’s known that similar compounds interact with their targets, leading to their antimicrobial, antitubercular, and anti-hiv activities. The interaction with these targets results in changes that inhibit the growth of the bacteria or virus, thereby treating the infection.
Biochemical Pathways
It can be inferred that the compound interferes with essential biochemical pathways of the bacteria or virus, leading to their death or inhibition of growth.
Result of Action
The result of the action of this compound is the inhibition of growth or death of the bacteria or virus it targets. This leads to the treatment of the infection caused by these microorganisms.
Biological Activity
3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the triazoloquinazoline family, which has garnered attention due to its potential biological activities. This compound features a triazole ring fused to a quinazoline structure, a configuration that is often associated with various pharmacological effects, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C17H20ClN5
- Molecular Weight: 335.83 g/mol
The structure includes a chlorophenyl group and a cycloheptyl amine group, contributing to its unique steric and electronic properties.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
-
Anticancer Activity
- Studies have shown that triazoloquinazolines exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancer cells. The presence of specific substituents on the quinazoline ring influences their cytotoxicity levels.
- In one study, derivatives of quinazolin-4(3H)-one linked to 1,2,3-triazoles demonstrated good cytotoxicity against breast cancer cell lines, with some compounds outperforming standard treatments like etoposide .
-
Mechanism of Action
- The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Morphological studies using acridine orange/ethidium bromide staining and flow cytometry have confirmed that these compounds can trigger programmed cell death in treated cells .
- Molecular docking studies suggest that these compounds may interact with the epidermal growth factor receptor (EGFR), specifically targeting the hydrophobic pocket within its active site .
- Antimicrobial Properties
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Fluorine substitution on phenyl | Enhanced anticancer activity |
| 3-(4-chlorophenyl)-N-cyclopropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Cyclopropyl group | Moderate cytotoxicity |
| 3-(4-chlorobenzenesulfonyl)-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Sulfonyl group addition | Improved solubility and bioavailability |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study evaluating various triazoloquinazolines for anticancer efficacy:
- Objective: To assess the cytotoxic effects on breast cancer cell lines.
- Method: Compounds were synthesized and tested for IC50 values against MDA-MB-231 cells.
- Findings: The compound showed an IC50 value significantly lower than standard chemotherapeutics (e.g., etoposide), indicating potent anticancer activity.
Case Study 2: Apoptosis Induction
A separate investigation focused on understanding how these compounds induce apoptosis:
- Objective: To analyze morphological changes in treated cancer cells.
- Method: Cells were treated with varying concentrations of the compound followed by staining assays.
- Findings: Treated cells exhibited characteristic apoptotic features such as membrane blebbing and chromatin condensation.
Comparison with Similar Compounds
Core Structure Variations
Key Insight: The quinazoline core (vs. However, thieno-fused derivatives showed marginally better anticancer activity in vitro .
Substituent Effects at Position 3
Amine Substituents at Position 5
Key Insight : Cycloheptylamine’s aliphatic nature may enhance bioavailability compared to rigid aromatic substituents, which could hinder cellular uptake .
Research Findings and Implications
- Anticancer Potential: While thieno-fused triazolopyrimidines showed superior activity, the target compound’s quinazoline core and substituents may target different pathways (e.g., kinase inhibition) .
- Solubility vs. Activity Trade-off : Sulfonyl-containing analogs (e.g., ) exhibit higher solubility but reduced membrane permeability compared to chlorophenyl derivatives.
- Structural Optimization : Hybridizing the cycloheptylamine group with electron-deficient aryl substituents (e.g., 4-chlorophenyl) could balance pharmacokinetics and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
